HC Blue 9 base

Description

Historical Context of Amino-Nitrophenyl Dye Research

The development of synthetic dyes began in the mid-19th century, and among the vast array of colorants, those based on aromatic amines have been particularly significant. Aromatic amines are organic compounds that feature an amino group attached to an aromatic ring. numberanalytics.com Their derivatives, especially amino-nitrophenyl compounds, form a cornerstone of dye chemistry. The introduction of a nitro group (-NO2) into the aromatic ring of these amines creates a powerful chromophore, a part of the molecule responsible for its color. scispace.com

Azo dyes, which contain the characteristic -N=N- azo group, represent the largest and most diverse class of synthetic dyes, accounting for about two-thirds of all commercial colorants. researchgate.netimrpress.com The synthesis of these dyes often involves the diazotization of a primary aromatic amine, followed by coupling with another aromatic compound. colour.networkcuhk.edu.hk The history of amino-nitrophenyl dye research is intertwined with the advancement of azo dye chemistry. Early research focused on creating a wide palette of colors for various applications, including textiles, leather, and paper. imrpress.com The presence of both amino and nitro groups on the phenyl ring allows for a high degree of variation in the final color and properties of the dye.

Structural Classes of Hydroxylated and Aminated Aromatic Dyes

Aromatic dyes are broadly classified based on their chemical structure. The presence of hydroxyl (-OH) and amino (-NH2) groups as auxochromes (color helpers) is a common feature that influences the dye's color intensity and solubility. nih.gov

Hydroxylated Aromatic Dyes: This class includes dyes with one or more hydroxyl groups attached to the aromatic structure. Anthraquinone dyes, for instance, often feature hydroxyl groups. stainsfile.com These groups can enhance the dye's affinity for certain fibers and can also participate in forming metal complexes, a characteristic of mordant dyes. stainsfile.com

Aminated Aromatic Dyes: This class is characterized by the presence of amino groups. These can be primary (-NH2), secondary (-NHR), or tertiary (-NR2) amines. imrpress.com The amino groups act as strong auxochromes and are fundamental to many dye classes, including azo and triphenylmethane (B1682552) dyes. scispace.com The basicity of the amino group can be a key factor in the dyeing process, particularly for acidic fibers like wool and silk. byjus.com

Many dyes are multifunctional, containing both hydroxyl and amino groups, which allows for a complex interplay of properties. The substitution pattern of these groups on the aromatic ring, along with the presence of other functional groups like the nitro group, determines the final characteristics of the dye.

Research Significance of Aromatic Dye Compounds in Contemporary Chemistry

Aromatic dye compounds continue to be a significant area of research in modern chemistry for several reasons. Their synthesis and application are central to various industries, including textiles, printing, and cosmetics. nih.govopenaccessjournals.com The ongoing research aims to develop new dyes with improved properties such as higher color fastness, better environmental compatibility, and novel applications. ijrrjournal.com

Furthermore, aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.com The study of their reactivity and the development of efficient synthetic methods remain active areas of investigation. openaccessjournals.com

In the field of materials science, aromatic dyes are utilized to create polymers and other advanced materials with specific optical and electronic properties. openaccessjournals.com Their ability to absorb and emit light makes them suitable for applications in areas like organic light-emitting diodes (OLEDs) and solar cells.

The biological and environmental aspects of aromatic dyes are also a major focus of current research. While many dyes are safe for their intended use, some have raised toxicological concerns, leading to research into the development of safer, more environmentally benign alternatives. researchgate.netijrrjournal.com The study of how these compounds interact with biological systems and their fate in the environment is crucial for ensuring their sustainable use. nih.govijrrjournal.com

The Chemical Compound "HC Blue No. 9"

Structure

3D Structure

Properties

CAS No. |

114087-41-1 |

|---|---|

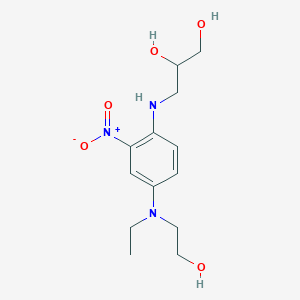

Molecular Formula |

C13H21N3O5 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

3-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]propane-1,2-diol |

InChI |

InChI=1S/C13H21N3O5/c1-2-15(5-6-17)10-3-4-12(13(7-10)16(20)21)14-8-11(19)9-18/h3-4,7,11,14,17-19H,2,5-6,8-9H2,1H3 |

InChI Key |

KNSAGOFQHRECFA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Identity and Properties of Hc Blue No. 9 Base

HC Blue No. 9 is a chemical compound classified within the nitroaniline group of aromatic amines. Its systematic IUPAC name is 1-[(2',3'-dihydroxypropyl)amino]-2-nitro-4-[ethyl-(2'-hydroxyethyl)amino]benzene. The presence of hydrophilic side chains, such as two hydroxyethyl (B10761427) groups and a dihydroxypropyl moiety, contributes to its solubility in water.

| Property | Value | Source |

| CAS Number | 114087-41-1 | vulcanchem.com |

| Molecular Formula | C13H21N3O5 | vulcanchem.com |

| Molecular Weight | 299.32 g/mol | vulcanchem.com |

| InChI | InChI=1S/C13H21N3O5/c1-2-15(5-6-17)10-3-4-12(13(7-10)16(20)21)14-8-11(19)9-18/h3-4,7,11,14,17-19H,2,5-6,8-9H2,1H3 | vulcanchem.com |

| SMILES | CCN(CC(O)=O)c1ccc(c(c1)N+=O)NC(CO)C(O)CO | vulcanchem.com |

| Primary Use | Hair Dye | google.com |

Synthesis and Formulation of Hc Blue No. 9 Base

The synthesis of related HC dyes, such as HC Blue No. 1 and HC Blue No. 2, often involves the reaction of a substituted nitroaniline with an epoxide like ethylene (B1197577) oxide. nih.govnih.govcir-safety.org For instance, the production of HC Blue No. 1 involves reacting 4-fluoro-3-nitrobenzenamine with ethylene oxide, followed by a reaction with methylamine. nih.gov Similarly, HC Blue No. 2 can be synthesized by reacting 4-fluoro-3-nitrobenzenamine with ethylene oxide and then with monoethanolamine. nih.govcir-safety.org Another method for producing technical grade HC Blue No. 2 involves the reaction of 2-nitro-para-phenylenediamine with ethylene oxide or 2-chloroethanol. nih.gov While the specific synthesis route for HC Blue No. 9 base is not detailed in the provided results, it likely follows a similar multi-step process involving the reaction of a nitro-substituted aromatic amine with appropriate precursors to introduce the dihydroxypropyl and ethyl-hydroxyethyl side chains.

In formulations, particularly for hair dyes, HC dyes like HC Blue No. 9 are used as direct dyes. google.com This means they impart color without the need for an oxidative reaction. vulcanchem.com They are typically small molecules that can diffuse into the hair shaft and adhere to the keratin (B1170402) through non-covalent interactions. vulcanchem.comvulcanchem.com

Applications of Hc Blue No. 9 Base in Dye Chemistry

Strategies for Amine-Containing Aromatic Chromophores

The chromophore, the part of a molecule responsible for its color, in dyes like HC Blue No. 9 is a highly conjugated system of atoms. For many blue hair dyes, this system is based on a nitro-substituted phenylenediamine backbone. The synthesis of these structures requires precise methods to introduce the necessary functional groups onto the aromatic ring.

Condensation reactions are fundamental in building the molecular framework of many synthetic dyes. In the context of triarylmethane dyes, a related class, synthesis often involves the condensation of an aniline (B41778) derivative with a benzaldehyde (B42025) derivative, followed by an oxidation step to generate the final colored compound. google.comnih.gov For nitro dyes like the HC Blue series, a key step is the reaction between a substituted nitroaniline and an amine or alcohol. cir-safety.orggoogle.com

For instance, the synthesis of the related HC Blue No. 2 can be achieved by reacting 4-fluoro-3-nitroaniline (B182485) with monoethanolamine. cir-safety.org This type of nucleophilic aromatic substitution, where an amine displaces a leaving group (like fluorine) on the aromatic ring, is a critical condensation strategy. While specific details for HC Blue No. 9 are proprietary, its structure, 3-[[4-[Ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-1,2-propanediol, suggests a similar condensation approach where a substituted 2-nitro-p-phenylenediamine (B147321) is reacted with a three-carbon aminodiol. altmeyers.org

The creation of suitable precursors is a critical starting point for dye synthesis. This involves the strategic functionalization of basic aromatic compounds. For many nitro hair dyes, a key intermediate is a functionalized nitroaniline. researchgate.net A common precursor, 4-fluoro-3-nitroaniline, is itself synthesized by the nitration of p-fluoroaniline using a mixture of nitric and sulfuric acid under controlled, often anhydrous, low-temperature conditions to ensure correct regioselectivity and minimize byproducts. google.com

Once this key intermediate is formed, further functionalization occurs. The synthesis of HC Blue No. 1, for example, involves a two-step process starting with 4-fluoro-3-nitrobenzenamine. nih.gov First, it undergoes hydroxyethylation via a reaction with ethylene (B1197577) oxide to form an intermediate, 2,2'-[(4-fluoro-3-nitrophenyl)-imino]bis(ethanol). nih.gov This intermediate is then reacted with another amine, such as methylamine, to yield the final dye. nih.gov This sequential addition of functional groups allows for the precise construction of the complex amine-containing chromophore.

Table 1: Key Precursors in the Synthesis of Related HC Dyes

| Precursor | Role in Synthesis | Resulting Dye (Example) |

|---|---|---|

| p-Fluoroaniline | Starting material for nitration | HC Blue No. 1, HC Blue No. 2 |

| 4-Fluoro-3-nitroaniline | Key intermediate for nucleophilic substitution | HC Blue No. 1, HC Blue No. 2 |

| Ethylene Oxide | Hydroxyethylating agent | HC Blue No. 1, HC Blue No. 2 |

| Monoethanolamine | Nucleophilic amine for condensation | HC Blue No. 2 |

Condensation Reactions in Dye Synthesis

Catalytic Approaches in Dye Synthesis

Catalysis offers a pathway to more efficient and environmentally benign dye synthesis. Catalytic oxidation, in particular, is a crucial step in the formation of many dyes where a colorless "leuco" compound is converted into the final, colored chromophore. nih.gov This is common in the synthesis of triarylmethane dyes, where oxidants like manganese dioxide or lead oxide have traditionally been used. nih.gov

Modern approaches focus on cleaner catalytic systems. For the synthesis of Acid Blue 7, a triarylmethane dye, a novel catalytic oxidation using a copper oxide and silicotungstic acid catalyst with hydrogen peroxide as the oxidant has been developed to avoid harmful heavy metals. nih.gov Phthalocyanine compounds have also been used as catalysts with hydrogen peroxide or air to oxidize leuco dyes in aqueous solutions, offering a cleaner production route. google.com These catalytic oxidation processes, which rely on the generation of highly reactive radicals, are designed to efficiently convert precursors to the final dye under relatively mild conditions. mdpi.com

Investigation of Reaction Mechanisms in Dye Formation

The primary reaction mechanism in the assembly of HC Blue dye precursors is nucleophilic aromatic substitution (SNAr). In the synthesis of intermediates from 4-fluoro-3-nitroaniline, the fluorine atom is an excellent leaving group, activated by the strongly electron-withdrawing nitro group in the ortho position.

The mechanism proceeds as follows:

Nucleophilic Attack: An amine (like monoethanolamine or a substituted aminodiol) acts as a nucleophile, attacking the carbon atom bonded to the fluorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex.

Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron-withdrawing nitro group playing a key role in delocalizing the charge.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, resulting in the substitution product.

This SNAr mechanism is highly effective for producing the substituted nitro-p-phenylenediamine core structure that is characteristic of many HC dyes. google.com

Purity Assessment Techniques for Synthesized Dye Intermediates

Ensuring the purity of dye intermediates and the final product is critical. A variety of analytical techniques are employed to identify and quantify the target compounds and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of oxidative hair dye intermediates. researchgate.net HPLC methods, often coupled with a photodiode array (PDA) detector, allow for the separation, identification, and quantification of multiple components in a single run. dmu.dk Identification is achieved by comparing the retention times and UV-Vis spectra of peaks in the sample to those of known standards. dmu.dk

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique. For many polar and non-volatile dye intermediates, a derivatization step is necessary to make them suitable for GC analysis. scirp.orgmdpi.com This involves chemically modifying the analytes, for example, by transforming aromatic amines into more stable and volatile imine or acetyl derivatives, which can then be easily separated and identified by the mass spectrometer. scirp.orgscirp.org

Other methods used for characterization include:

Thin-Layer Chromatography (TLC): Used for rapid purity checks and monitoring reaction progress. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the synthesized compounds. scirp.org

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups in the molecule.

Purity analysis of commercial batches of the related HC Blue No. 2 has revealed the presence of several impurities, underscoring the importance of these analytical methods in quality control. cir-safety.org

Table 2: Analytical Techniques for Purity Assessment of Dye Intermediates

| Technique | Principle | Application in Dye Synthesis |

|---|---|---|

| HPLC-PDA | Separation based on polarity; detection by UV-Vis absorbance. | Primary method for quantification and identification of dye intermediates and final product. researchgate.net |

| GC-MS | Separation based on volatility; detection by mass fragmentation pattern. | Identification of volatile impurities and quantification of analytes after derivatization. mdpi.com |

| TLC | Separation based on differential adsorption on a solid phase. | Quick screening for reaction completion and presence of major impurities. nih.gov |

| NMR | Measures the magnetic properties of atomic nuclei. | Elucidation of the precise chemical structure of synthesized compounds. scirp.org |

Based on the available scientific and technical literature, there is no specific information regarding the degradation pathways and environmental transformation of the chemical compound HC Blue No. 9 base through the requested advanced oxidation processes.

Extensive searches for data on Fenton-like degradation, photocatalytic degradation, and hydrodynamic cavitation of HC Blue No. 9 did not yield any specific research findings. Consequently, information regarding its degradation intermediates, byproducts, kinetic studies, and deactivation pathways is also unavailable.

The provided search results contain information on other similarly named dyes, such as Acid Blue 9, Mordant Blue 9, and HC Blue No. 2. However, these are distinct chemical compounds, and the findings related to them cannot be attributed to HC Blue No. 9. Adhering to the strict requirement to focus solely on "HC Blue No. 9 base," it is not possible to generate the requested article.

Further research specifically investigating the degradation and transformation of HC Blue No. 9 is required to provide the detailed, informative, and scientifically accurate content requested in the outline.

Photocatalytic Degradation Mechanisms

Influence of Environmental Parameters on Dye Stability

The stability of aromatic dyes, such as HC Blue No. 9 base, is not intrinsic but is significantly influenced by a range of environmental factors. Parameters including pH, temperature, and exposure to light can dictate the rate and pathway of a dye's degradation, affecting its color fastness, chemical integrity, and environmental persistence. Research into these factors is crucial for understanding the dye's lifecycle, from its application in formulations to its eventual environmental fate.

The stability of HC Blue No. 9, a nitroaniline aromatic amine, is particularly sensitive to its chemical surroundings. vulcanchem.com As a semi-permanent hair dye, its function relies on maintaining its structure long enough to adhere to the hair shaft, but its eventual degradation is inevitable. vulcanchem.com The primary environmental factors influencing its stability are pH and ultraviolet (UV) radiation. vulcanchem.com

Influence of pH

The pH of the solution is a critical determinant of stability for many HC dyes. For HC Blue No. 9, degradation is reported to occur at extreme pH levels, specifically below pH 3 and above pH 12. vulcanchem.com Within a more neutral pH range, as is typical for hair dye formulations (often between pH 5 and 8), the dye exhibits greater stability. vulcanchem.com

Studies on analogous compounds provide further insight. The stability of HC Blue No. 15, for instance, has been observed to be highly pH-dependent. In an aqueous phosphate (B84403) buffer with a pH of 7.6, it undergoes a 50% degradation over a period of 8 days. vulcanchem.com However, it is considered stable within a broader pH range of 3.5 to 9. myskinrecipes.com This suggests that while moderately acidic to slightly alkaline conditions are tolerated, deviation towards stronger neutrality or alkalinity can accelerate degradation in aqueous environments.

Influence of Light

Exposure to ultraviolet (UV) radiation is a known catalyst for the degradation of many aromatic dyes, a process known as photodegradation or photolysis. This is a significant factor for hair dyes, which are routinely exposed to sunlight. HC Blue No. 9 is noted to be susceptible to fading when exposed to UV light, particularly in applications like color-depositing shampoos. vulcanchem.com

This sensitivity to light is a common characteristic among HC dyes. For example, HC Blue No. 14 was found to be stable for a 4-hour period at room temperature only when protected from light. europa.eu Similarly, recommendations for the storage of HC Blue No. 15 include avoiding light exposure to maintain its integrity. myskinrecipes.com The stability of Acid Blue 9 (Brilliant Blue FCF) in liquid formulations was also observed to decrease under the influence of diffuse light. nih.gov

Influence of Temperature

While specific data on the thermal degradation of HC Blue No. 9 is limited, information on related compounds underscores the importance of temperature. HC Blue No. 15 is described as heat tolerant, and its dissolution is aided by heating to 70-80°C, suggesting a degree of stability at elevated temperatures. myskinrecipes.com However, long-term storage for most HC dyes, including HC Blue No. 15, is recommended at room temperature. myskinrecipes.com The stability of Acid Blue 9 was also found to decrease at ambient temperatures over time. nih.gov Extreme temperatures, especially during storage or processing, could potentially accelerate decomposition, although HC Blue No. 9 was used in heat-cure acrylics in some contexts. vulcanchem.com

Interactive Data Tables

Table 1: pH Stability of HC Blue Dyes

| Compound | pH Range/Value | Observation | Source |

| HC Blue No. 9 | < 3 or > 12 | Degrades | vulcanchem.com |

| HC Blue No. 9 | 3 - 12 | Stable (in semi-permanent dyes) | vulcanchem.com |

| HC Blue No. 9 | 5 - 8 | Stable (in color-depositing shampoos) | vulcanchem.com |

| HC Blue No. 15 | 7.6 | 50% degradation in 8 days (aqueous buffer) | vulcanchem.com |

| HC Blue No. 15 | 3.5 - 9 | Stable | myskinrecipes.com |

Table 2: Light and Temperature Stability of HC Blue and Related Dyes

| Compound | Parameter | Condition | Observation | Source |

| HC Blue No. 9 | Light | UV Exposure | Fading occurs | vulcanchem.com |

| HC Blue No. 14 | Light | Room Temperature | Stable for 4 hours only if protected from light | europa.eu |

| HC Blue No. 15 | Light | Storage | Avoid light | myskinrecipes.com |

| HC Blue No. 15 | Temperature | Heat Application | Heat tolerant; can be dissolved at 70-80°C | myskinrecipes.com |

| Acid Blue 9 | Light | Diffuse Light | Decreased stability in liquid formulations | nih.gov |

| Acid Blue 9 | Temperature | Ambient | Decreased stability in liquid formulations over time | nih.gov |

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometric methods are fundamental in the quantitative analysis of dyes, providing insights into their concentration and spectral properties.

UV-Vis Spectroscopy in Dye Characterization

UV-Vis spectroscopy is a primary technique for characterizing and quantifying dyes like HC Blue No. 9. This method relies on the principle that dye molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the dye in the solution, a relationship described by the Beer-Lambert law. scribd.comupi.edu

For HC Blue No. 9, UV-Vis spectroscopy is utilized to determine its maximum absorption wavelength (λmax), which is a key identifier. In the visible spectrum, HC Blue No. 9 exhibits a maximum absorption at approximately 630 nm. vulcanchem.com This characteristic absorption is leveraged for its detection and quantification in various matrices. The technique is also invaluable for studying the stability of the dye under different conditions, as changes in the absorption spectrum can indicate degradation or transformation of the molecule. vulcanchem.com

Chemometric Approaches in Multi-Component Dye Analysis

In complex mixtures containing multiple dyes, simple UV-Vis spectroscopy may not be sufficient to quantify individual components due to overlapping spectra. Chemometrics, the application of statistical and mathematical methods to chemical data, offers a powerful solution. By using multivariate calibration techniques such as Principal Component Regression (PCR) and Partial Least Squares (PLS), it is possible to resolve the spectra of individual dyes in a mixture. dmu.dk

These methods can analyze the entire UV-Vis spectrum, extracting relevant information to build a predictive model that correlates spectral data with the concentrations of each dye. This approach is particularly useful in the analysis of commercial hair dye formulations, where HC Blue No. 9 might be present alongside other colorants. dmu.dk

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures of dyes and for the purification and identification of individual components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of hair dyes, including HC Blue No. 9. vulcanchem.comdmu.dk A common approach involves using a C18 reversed-phase column. vulcanchem.com The separation is typically achieved using a mobile phase gradient, for instance, a mixture of acetonitrile (B52724) and water containing an ion-pairing reagent or an acid like trifluoroacetic acid. vulcanchem.comdmu.dk Detection is often performed with a photodiode array (PDA) detector, which can acquire the entire UV-Vis spectrum of the eluting compounds, allowing for both quantification and identification by comparing retention times and spectra with known standards. dmu.dk For HC Blue No. 9, detection is effectively carried out by monitoring its absorbance at its λmax of 630 nm. vulcanchem.com

Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, has also been employed for the analysis of color additives in cosmetics. fda.gov UPLC systems, often coupled with PDA detectors, allow for faster and more efficient separations. fda.gov

Below is a table summarizing typical HPLC conditions for the analysis of HC Blue No. 9:

| Parameter | Condition | Source |

| Column | C18 reverse-phase | vulcanchem.com |

| Mobile Phase | Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid | vulcanchem.com |

| Detection | UV-Vis at 630 nm | vulcanchem.com |

Mass Spectrometry for Structural Elucidation of Dye Derivatives and Degradation Products

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of HC Blue No. 9, its derivatives, and degradation products. vulcanchem.com When coupled with a separation technique like HPLC (LC-MS), it provides a powerful platform for identifying compounds in complex mixtures.

In the analysis of HC Blue No. 9, electrospray ionization (ESI) is a commonly used ionization technique. fda.gov.tw The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions produced from the sample. For HC Blue No. 9, characteristic ions that can be observed include the protonated molecule [M+H]⁺ at m/z 336 and a fragment ion at m/z 318, corresponding to the loss of a water molecule. vulcanchem.com The fragmentation patterns obtained in tandem mass spectrometry (MS/MS) experiments provide detailed structural information, which is crucial for identifying unknown degradation products or metabolites. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dye Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous determination of the chemical structure of molecules like HC Blue No. 9. vulcanchem.comiarc.fr ¹H NMR and ¹³C NMR are the most common types of NMR experiments used for this purpose.

¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. europa.eu By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, the precise arrangement of atoms in the HC Blue No. 9 molecule can be confirmed. iarc.freuropa.eu This technique is also invaluable for identifying impurities and characterizing the structure of newly synthesized derivatives or degradation products. europa.eu

Infrared (IR) Spectroscopy for Vibrational Analysis of Dyes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vulcanchem.comiarc.fr The IR spectrum of HC Blue No. 9 will show characteristic absorption bands corresponding to its various functional groups, including the O-H stretches from the hydroxyl groups, N-H stretches from the amine groups, C-H stretches from the alkyl and aromatic groups, and the N=O stretches from the nitro group. vulcanchem.comeuropa.eunih.gov

IR spectroscopy is a valuable tool for confirming the identity of HC Blue No. 9 and for detecting changes in its chemical structure that may occur during degradation or chemical reactions. iarc.freuropa.eu

Molecular Interactions and Electronic Structure of Dyes

Intermolecular Bonding and Non-Covalent Interactions in Dye Aggregates

The structure of HC Blue No. 9, with its aromatic backbone, nitro group, and hydrophilic side chains, facilitates various intermolecular interactions. vulcanchem.com The benzene (B151609) ring substituted with both a nitro (-NO₂) group and amine (-NH-) groups, alongside hydrophilic hydroxyethyl (B10761427) and dihydroxypropyl moieties, allows for a combination of non-covalent bonding forces. vulcanchem.com These interactions are crucial in the formation of dye aggregates in solution.

Studies on analogous dye molecules suggest that π–π stacking and hydrogen bonding are significant attractive forces in the formation of aggregates. rsc.org The aromatic rings can stack on top of each other, while the hydroxyl and amine groups are capable of forming hydrogen bonds. These non-covalent interactions play a pivotal role in the aggregation behavior of the dye. rsc.org

Investigation of Dimerization and Higher-Order Aggregation Phenomena in Dye Solutions

In solution, dye molecules like HC Blue No. 9 can form dimers and larger aggregates. This self-assembly is driven by the intermolecular forces discussed previously. rsc.org Concentration-dependent spectroscopic studies on similar blue dyes have confirmed the formation of dimers and H-aggregates. rsc.org H-aggregates are characterized by a parallel stacking of the dye molecules, leading to a blue-shift in the absorption spectrum.

For a comparable blue dye, a dimerization constant (KD) of (728 ± 8) L mol−1 was determined, indicating a propensity for dimer formation. rsc.org Analysis using exciton (B1674681) theory suggested a specific geometry for these dimers, with a twist angle between the transition dipole moments of the monomers. rsc.org While dimerization is a prominent phenomenon, the formation of higher-order aggregates beyond dimers may be less likely under certain conditions. rsc.org The tendency for aggregation is a complex interplay of factors including electrostatic repulsion, steric hindrance from substituent groups, and the potential for hydrogen bonding. rsc.org

| Phenomenon | Key Findings | Methodology | Source |

|---|---|---|---|

| Dimerization | Dimerization constant (KD) of (728 ± 8) L mol−1 observed for a similar blue dye. | UV/vis Spectroscopy | rsc.org |

| Aggregation Type | Formation of H-aggregates is indicated. | UV/vis Spectroscopy, Exciton Theory | rsc.org |

| Higher-Order Aggregation | Considered less likely than dimerization under the studied conditions. | Small-Angle Neutron Scattering (SANS) | rsc.org |

Redox Chemistry and Electron Transfer Processes in Dye Systems

The redox chemistry of dye systems involves the transfer of electrons, leading to changes in the oxidation state of the molecules. libretexts.org This is a fundamental aspect of many chemical and biological processes. libretexts.org While specific studies on the redox chemistry of HC Blue No. 9 are not extensively detailed in the provided search results, the presence of the nitro group suggests it can participate in reduction reactions. The nitroaromatic structure is susceptible to metabolism, which can involve reduction of the nitro group. nih.gov

In broader dye systems, electron transfer can be initiated by light, leading to the formation of excited states that can then engage in redox reactions. frontiersin.org For example, some dyes can act as photoredox catalysts, facilitating electron transfer processes upon irradiation with visible light. frontiersin.org The electrochemical properties of such systems are often studied using techniques like cyclic voltammetry to determine redox potentials and understand the kinetics of electron transfer. currentseparations.com The environment, including the solvent and the presence of other molecules, can significantly influence the redox potential and the pathways of electron transfer. currentseparations.com

Computational Chemistry and Theoretical Modeling of Dye Behavior

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of a molecule. These calculations can determine the distribution of electrons within the HC Blue No. 9 molecule, which is crucial for understanding its color, stability, and how it interacts with other molecules. Specific parameters that can be calculated include the total energy, dipole moment, and the energies of molecular orbitals.

Despite the utility of these methods, specific quantum chemical calculation data for HC Blue No. 9 are not readily found in the reviewed scientific literature.

Table 1: Quantum Chemical Calculation Parameters for HC Blue No. 9

| Parameter | Calculated Value |

|---|---|

| Method | Data not available in the searched literature |

| Basis Set | Data not available in the searched literature |

| Total Energy | Data not available in the searched literature |

Molecular Electrostatic Potential (MEP) Mapping of Dye Molecules

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. For HC Blue No. 9, an MEP map would highlight the electron-rich and electron-poor regions, providing insights into its intermolecular interactions, such as hydrogen bonding, which are critical for its function as a hair dye.

Publicly accessible studies featuring MEP mapping specifically for HC Blue No. 9 have not been identified in the conducted research.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of HOMO and LUMO and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For HC Blue No. 9, FMO analysis could predict its susceptibility to chemical reactions, which is relevant for its stability in a formulation and its dyeing mechanism.

Detailed FMO analysis and the corresponding HOMO-LUMO energy gap values for HC Blue No. 9 are not available in the surveyed literature.

Table 2: Frontier Molecular Orbital Data for HC Blue No. 9

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in the searched literature |

| LUMO | Data not available in the searched literature |

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like HC Blue No. 9, which has several rotatable bonds, MD simulations can explore its different possible conformations (shapes). Understanding the preferred conformations is important as it can influence the dye's ability to penetrate the hair shaft and bind to it.

Specific molecular dynamics simulation studies focusing on the conformational analysis of HC Blue No. 9 are not present in the public scientific domain based on the performed searches.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. These theoretical spectra can be compared with experimental data to aid in their interpretation. For HC Blue No. 9, computational spectroscopic analysis would help to understand the electronic transitions responsible for its blue color.

While the application of computational methods to interpret spectroscopic data is common for dyes, specific studies applying these techniques to HC Blue No. 9 were not found.

Table 3: Theoretical Spectroscopic Data for HC Blue No. 9

| Parameter | Predicted Value |

|---|---|

| Method | Data not available in the searched literature |

| λmax (in nm) | Data not available in the searched literature |

| Oscillator Strength (f) | Data not available in the searched literature |

Modeling of Dye Degradation Pathways

Computational modeling can be used to predict the potential degradation pathways of a chemical compound. This is particularly relevant for hair dyes, as their degradation products could have different toxicological profiles. By simulating reactions with potential degradation agents (e.g., oxidizing agents, light), it is possible to identify likely degradation products and understand the mechanisms of their formation.

There is a lack of publicly available research that models the specific degradation pathways of HC Blue No. 9.

Photophysical Properties and Excited State Dynamics of Dyes

Absorption and Emission Characteristics in Solution

A fundamental investigation would involve characterizing the absorption and emission spectra of HC Blue 9 base in a range of solvents with varying polarities. This would reveal information about the electronic transitions of the molecule and the influence of the solvent environment on these transitions (solvatochromism). Key data points would include the wavelength of maximum absorption (λmax,abs) and emission (λmax,em), as well as the molar extinction coefficient (ε).

Table 1: Hypothetical Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Polarity Index | λmax,abs (nm) | λmax,em (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Acetone | 5.1 | |||

| Acetonitrile (B52724) | 5.8 | |||

| Ethanol | 4.3 |

Fluorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process would be quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state via fluorescence, is another critical parameter. These would be measured in different solvents to understand the competition between radiative and non-radiative decay pathways.

Table 2: Hypothetical Fluorescence Quantum Yields and Lifetimes of this compound

| Solvent | Φf | τf (ns) |

|---|---|---|

| Hexane | ||

| Toluene | ||

| Dichloromethane | ||

| Acetonitrile |

Intersystem Crossing (ISC) and Triplet State Formation

Intersystem crossing (ISC) is a process where the molecule transitions from an excited singlet state to a triplet state. wikipedia.org The efficiency of this process, the ISC quantum yield (ΦISC), and the properties of the resulting triplet state (e.g., triplet-triplet absorption, triplet lifetime) are crucial for understanding photochemical reactivity. Techniques like laser flash photolysis would be employed for such investigations. The presence of heavy atoms in the molecular structure can significantly enhance ISC. uni-regensburg.de

Singlet Oxygen Generation and Quantum Yields

Photosensitizers can transfer energy from their triplet state to molecular oxygen, generating highly reactive singlet oxygen (1O2). semanticscholar.orgnih.gov The efficiency of this process is given by the singlet oxygen quantum yield (ΦΔ). This property is particularly relevant for applications in photodynamic therapy and photocatalysis. rsc.orgnih.gov

Photostability and Photodegradation under Controlled Irradiation

The stability of a dye upon exposure to light is a critical parameter for its practical application. europa.eu A comprehensive study would involve irradiating solutions of this compound with light of specific wavelengths and monitoring the changes in its absorption spectrum over time to determine its photostability and elucidate any photodegradation pathways.

Influence of Molecular Structure on Photophysical Behavior

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the optimal synthetic routes for HC Blue 9 base, and how can researchers validate purity and structural integrity?

Methodological Answer: To establish synthetic routes, use iterative design principles:

- Step 1 : Compare pathways (e.g., catalytic vs. stoichiometric methods) using reaction yield, scalability, and environmental impact metrics .

- Step 2 : Validate purity via HPLC (High-Performance Liquid Chromatography) with UV-Vis detection, ensuring retention time aligns with reference standards .

- Step 3 : Confirm structural integrity using NMR (Nuclear Magnetic Resonance) spectroscopy and FTIR (Fourier Transform Infrared Spectroscopy), cross-referencing spectral data with computational predictions (e.g., DFT calculations) .

Q. How can researchers design experiments to assess this compound’s stability under various environmental conditions?

Methodological Answer: Apply accelerated stability testing frameworks:

- Experimental Design : Use factorial designs to vary temperature (25–60°C), humidity (40–80% RH), and light exposure (UV vs. dark controls) .

- Data Collection : Quantify degradation via LC-MS at intervals (0, 7, 14, 30 days) and model degradation kinetics (zero/first-order) .

- Validation : Compare results with ICH (International Council for Harmonisation) guidelines for pharmaceutical stability testing .

Advanced Research Question

Q. What methodologies are recommended for investigating the reaction mechanisms of this compound in different chemical environments?

Methodological Answer: Adopt a multi-technique approach:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediate formation rates .

- Computational Modeling : Perform DFT (Density Functional Theory) simulations to identify transition states and energy barriers .

- Isotopic Labeling : Track reaction pathways using ¹³C-labeled reagents and analyze via mass spectrometry .

Key Consideration : Align hypotheses with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure mechanistic insights address knowledge gaps .

Advanced Research Question

Q. How should researchers address contradictory findings in this compound’s biological activity across studies?

Methodological Answer: Implement systematic contradiction analysis:

- Step 1 : Conduct a meta-analysis of existing data, stratifying results by experimental conditions (e.g., cell lines, dosage) .

- Step 2 : Replicate key studies under standardized protocols to isolate variables (e.g., solvent polarity, pH) .

- Step 3 : Apply principal contradiction analysis to identify dominant factors (e.g., oxidative vs. hydrolytic degradation) influencing bioactivity disparities .

Basic Research Question

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer: Prioritize sensitivity and selectivity:

- LC-MS/MS : Optimize ionization parameters (e.g., ESI vs. APCI) and use MRM (Multiple Reaction Monitoring) for low-concentration detection .

- Calibration Curves : Validate linearity (R² > 0.995) across a clinically relevant range (1–1000 ng/mL) .

- Matrix Effects : Mitigate using isotope dilution or standard addition methods .

Advanced Research Question

Q. What advanced approaches can elucidate this compound’s degradation pathways and by-products?

Methodological Answer: Combine degradation profiling with predictive analytics:

- High-Resolution MS : Identify unknown by-products via exact mass matching and fragmentation patterns .

- QSAR Modeling : Predict toxicity of degradation products using quantitative structure-activity relationship models .

- Environmental Simulation : Use OECD (Organisation for Economic Co-operation and Development) guidelines to assess photodegradation in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.